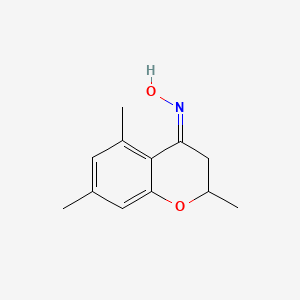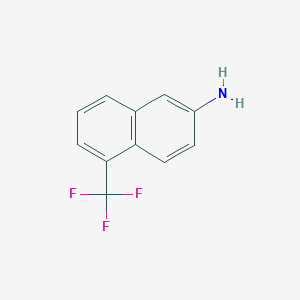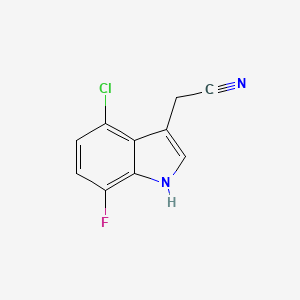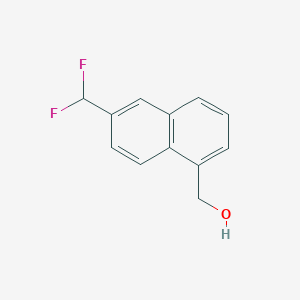
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group and a chlorophenoxy group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to ultraviolet light.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with chloroform in the presence of a base to form 4-chlorophenoxy chloroformate. This intermediate is then reacted with hydrazine to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition of the diazirine ring.
Industrial Production Methods: Industrial production of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Photolysis: Ultraviolet light sources are used to induce photolysis, often in the presence of a suitable solvent like methanol or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Photolysis Products: The primary product is a carbene intermediate, which can further react to form various insertion products.
科学研究应用
3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is widely used in scientific research due to its ability to form covalent bonds with target molecules upon exposure to ultraviolet light. This property makes it valuable in:
Chemistry: Used in the study of reaction mechanisms and the identification of transient intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, enzyme active sites, and receptor binding sites.
Medicine: Utilized in drug discovery to identify binding sites of potential drug candidates.
Industry: Applied in the development of new materials and the study of polymerization processes.
作用机制
The mechanism of action of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive species can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
相似化合物的比较
3-(4-Chlorophenyl)-3H-diazirine: Similar structure but lacks the chloro group on the phenoxy ring.
3-(4-Methoxyphenyl)-3H-diazirine: Contains a methoxy group instead of a chloro group on the phenoxy ring.
3-(4-Bromophenyl)-3H-diazirine: Contains a bromo group instead of a chloro group on the phenoxy ring.
Uniqueness: 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is unique due to the presence of both chloro and chlorophenoxy groups, which can influence its reactivity and the types of interactions it can form. This dual functionality makes it particularly versatile for various applications in scientific research.
属性
CAS 编号 |
651306-47-7 |
|---|---|
分子式 |
C7H4Cl2N2O |
分子量 |
203.02 g/mol |
IUPAC 名称 |
3-chloro-3-(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-1-3-6(4-2-5)12-7(9)10-11-7/h1-4H |
InChI 键 |
IJJNEHCBDANZHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2(N=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)




![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)




